molecular formula C7H10O4S B043110 p-Toluenesulfonic acid monohydrate CAS No. 6192-52-5

p-Toluenesulfonic acid monohydrate

Cat. No. B043110
CAS RN: 6192-52-5
M. Wt: 190.22 g/mol
InChI Key: KJIFKLIQANRMOU-UHFFFAOYSA-N
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Patent
US04831025

Procedure details

To an ice-cooled solution of potassium 6-[N-(1-methoxycarbonylpropen-2-yl)-D-α-amino-α-phenylacetamido]penicillanate (415.5 g) in dimethyl formamide (750 ml), iodomethyl penicillanate 1,1-dioxide (279.1 g) was added with stirring. After stirring for 40 minutes at approximately 5° C., ethyl acetate (2 liter) was added and the resulting solution washed with water (400 ml), followed by saturated aqueous sodium chloride (400 ml). The washings were extracted with ethyl acetate (2×400 ml), whereupon the ethyl acetate phases were combined and washed with saturated aqueous sodium chloride (2×400 ml) to give a solution containing the amino-protected VD 1827. This was hydrolyzed at an apparent pH-value of 2.5-3 (glass calomel electrode) by addition of a solution of 4-toluenesulfonic acid monohydrate (142.5 g) in ethyl acetate (1 liter). After stirring for 1 hour at 5° C., the crystals were filtered off, washed with ethyl acetate and dried to give 550.9 g of the crude title compound.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
potassium 6-[N-(1-methoxycarbonylpropen-2-yl)-D-α-amino-α-phenylacetamido]penicillanate
Quantity
415.5 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
[Compound]
Name
amino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
calomel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
142.5 g
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH2:1].[C:2]1([CH3:12])[CH:7]=[CH:6][C:5]([S:8]([OH:11])(=[O:10])=[O:9])=[CH:4][CH:3]=1>CN(C)C=O.C(OCC)(=O)C>[OH2:9].[OH2:1].[S:8]([C:5]1[CH:6]=[CH:7][C:2]([CH3:12])=[CH:3][CH:4]=1)([OH:11])(=[O:10])=[O:9] |f:0.1,4.5.6|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
potassium 6-[N-(1-methoxycarbonylpropen-2-yl)-D-α-amino-α-phenylacetamido]penicillanate
Quantity
415.5 g
Type
reactant
Smiles
Name
Quantity
750 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
amino
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
calomel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
142.5 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
2 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
After stirring for 40 minutes at approximately 5° C.
Duration
40 min
WASH
Type
WASH
Details
the resulting solution washed with water (400 ml)
EXTRACTION
Type
EXTRACTION
Details
The washings were extracted with ethyl acetate (2×400 ml), whereupon the ethyl acetate phases
WASH
Type
WASH
Details
washed with saturated aqueous sodium chloride (2×400 ml)
CUSTOM
Type
CUSTOM
Details
to give a solution
STIRRING
Type
STIRRING
Details
After stirring for 1 hour at 5° C.
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the crystals were filtered off
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
O.O.S(=O)(=O)(O)C1=CC=C(C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 550.9 g
YIELD: CALCULATEDPERCENTYIELD 706.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.